molecular formula C22H17N3O B4993763 (Z)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylprop-2-enamide

(Z)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylprop-2-enamide

Cat. No.: B4993763
M. Wt: 339.4 g/mol
InChI Key: RWEMUPPYCRVLKJ-YPKPFQOOSA-N
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Description

(Z)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylprop-2-enamide is a complex organic compound featuring a benzimidazole moiety linked to a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylprop-2-enamide typically involves the condensation of 3-(1H-benzimidazol-2-yl)aniline with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Introduction of substituents like halogens or nitro groups on the benzimidazole ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The compound has potential applications in biological research due to its structural similarity to biologically active molecules. It can be used in the study of enzyme interactions and receptor binding.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its benzimidazole moiety is known for antimicrobial and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis or repair, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylprop-2-enamide is unique due to its combination of a benzimidazole ring with a phenylprop-2-enamide structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

(Z)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-21(14-13-16-7-2-1-3-8-16)23-18-10-6-9-17(15-18)22-24-19-11-4-5-12-20(19)25-22/h1-15H,(H,23,26)(H,24,25)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEMUPPYCRVLKJ-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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